3-(Chloromethyl)-5-methylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXTXBAFBURKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370929 | |

| Record name | 3-(chloromethyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35166-37-1 | |

| Record name | 3-(chloromethyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Chloromethyl)-5-methylisoxazole chemical properties

An In-Depth Technical Guide to 3-(Chloromethyl)-5-methylisoxazole: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 35166-37-1) is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive chloromethyl group appended to a stable isoxazole core, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The isoxazole ring itself is a privileged scaffold in medicinal chemistry, often imparting metabolic stability and serving as a valuable bioisostere for other functional groups. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity, and key applications of this important compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 35166-37-1 | [1] |

| Molecular Formula | C₅H₆ClNO | [1][2] |

| Molecular Weight | 131.56 g/mol | [1][2] |

| Appearance | Brown liquid | [1] |

| Boiling Point | 93 °C | [1] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | -3.39 ± 0.12 | [1] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][4] |

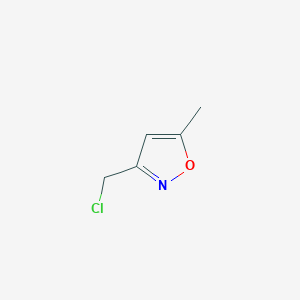

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The most direct and common synthetic route to 3-(chloromethyl)isoxazoles involves the chlorination of the corresponding alcohol precursor, 3-(hydroxymethyl)-5-methylisoxazole. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The choice of thionyl chloride is often preferred in laboratory settings due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.

The causality behind this choice relates to Le Chatelier's principle; the removal of gaseous products drives the reaction to completion. Furthermore, the reaction proceeds through a well-understood mechanism, providing a reliable and reproducible method for accessing the target compound. A similar methodology has been documented for the synthesis of related structures, such as 3-(chloromethyl)-5-phenylisoxazole from its corresponding alcohol.[5]

Experimental Protocol: Synthesis via Chlorination of 3-(hydroxymethyl)-5-methylisoxazole

This protocol describes a representative procedure for the synthesis of this compound.

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-(hydroxymethyl)-5-methylisoxazole (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Cool the flask in an ice bath to 0 °C.

Step 2: Addition of Chlorinating Agent

-

Slowly add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side-product formation.

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

Step 3: Reaction Progression

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Work-up and Purification

-

Carefully quench the reaction by slowly pouring the mixture into ice-cold water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a brown liquid.

Caption: A typical workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems almost entirely from the reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, and the adjacent methylene (-CH₂-) carbon is activated towards nucleophilic attack. This reactivity is analogous to that of benzyl chloride, where the stability of the potential carbocation intermediate (though the reaction is often concerted) facilitates the displacement of the chloride ion.

The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2). In this mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride ion in a single, concerted step. This reaction is highly efficient and allows for the introduction of a wide variety of functional groups.

Common Nucleophilic Substitution Reactions:

-

Ether Formation: Reaction with alkoxides or phenoxides (e.g., sodium ethoxide) yields the corresponding ether derivatives. This is a variation of the Williamson ether synthesis.[5]

-

Thioether Formation: Thiolates (e.g., sodium thiophenoxide) readily displace the chloride to form thioethers.[5]

-

Amine Alkylation: Primary and secondary amines, such as morpholine, react to form secondary and tertiary amines, respectively.[5]

-

Ester Formation: Carboxylate salts can be used as nucleophiles to produce esters.

Caption: Sₙ2 reaction of this compound with a nucleophile.

Applications in Research and Development

The value of this compound is realized in its role as a key intermediate for creating more complex, high-value molecules.

-

Pharmaceutical Development: The isoxazole scaffold is present in numerous FDA-approved drugs. This compound serves as a critical starting point for novel therapeutic agents. Its derivatives are being explored for various applications, including anti-inflammatory and anticancer drugs.[6] The chloromethyl handle allows for the straightforward attachment of the isoxazole core to other pharmacophores, enabling the exploration of new chemical space in drug discovery programs. It is particularly used in synthesizing compounds targeting the central nervous system, such as nootropic agents and cognitive enhancers.[4] The incorporation of chlorine itself is a well-established strategy in medicinal chemistry, with over 250 FDA-approved drugs containing this element.[7]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is a precursor for various agrochemicals.[8] The reactive chloromethyl group is used to build molecules for crop protection, leveraging the stability of the isoxazole ring to produce effective and persistent pesticides and herbicides.[8]

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is imperative.

-

Hazards: The compound is classified as a combustible liquid.[9] It is known to cause skin and serious eye irritation and may also cause respiratory irritation.[9] Some safety data sheets indicate it can cause severe skin burns and eye damage.[10]

-

Handling:

-

Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

-

Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[9]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[9]

-

-

Storage:

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[9]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined chemical properties, predictable reactivity centered on the chloromethyl group, and straightforward synthesis make it an invaluable building block. For researchers in drug discovery and agrochemical development, mastering the use of this intermediate opens up a direct and versatile route to novel compounds with significant biological potential. Its continued application underscores the importance of heterocyclic chemistry in addressing critical challenges in human health and agriculture.

References

-

PrepChem.com. Synthesis of 3-(chloroacetamido)-5-methylisoxazole. Retrieved from [Link]

-

LookChem. Cas 40340-41-8, 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. Retrieved from [Link]

-

ResearchGate. (2015, September 10). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

-

Organic Syntheses. Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

iChemical. This compound, CAS No. 35166-37-1. Retrieved from [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. This compound | 35166-37-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound, CAS No. 35166-37-1 - iChemical [ichemical.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

3-(Chloromethyl)-5-methylisoxazole CAS number 35166-37-1

An In-Depth Technical Guide to 3-(Chloromethyl)-5-methylisoxazole: A Versatile Building Block for Chemical Innovation

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 35166-37-1), a pivotal heterocyclic building block in modern organic synthesis. The isoxazole moiety is a well-established "privileged scaffold" in medicinal and agrochemical sciences, recognized for its wide spectrum of biological activities.[1][2] The strategic placement of a reactive chloromethyl group at the 3-position transforms this molecule into a versatile electrophilic partner, enabling facile introduction of the 5-methylisoxazole core into a diverse range of molecular architectures. This document offers an in-depth exploration of its physicochemical properties, robust synthesis methodologies, characteristic reactivity, and key applications, with a particular focus on its utility for researchers, scientists, and professionals in drug discovery and development. Detailed, field-proven protocols and safety guidelines are provided to empower scientists in leveraging this compound's full synthetic potential.

This compound is a liquid at room temperature, possessing a unique combination of a stable heterocyclic core and a reactive side chain.[3] Its properties make it a valuable reagent for subsequent chemical modifications. A summary of its key physical and chemical characteristics is presented below.

| Property | Value | Reference |

| CAS Number | 35166-37-1 | [4] |

| Molecular Formula | C₅H₆ClNO | [4] |

| Molecular Weight | 131.56 g/mol | [4][5] |

| Appearance | Liquid | [3] |

| Boiling Point | 93 °C | [4][6] |

| Density | 1.202 g/cm³ | [4] |

| Flash Point | 83.9 °C | [4] |

| Vapor Pressure | 0.22 mmHg at 25°C | [4] |

| Predicted ¹H NMR | (400 MHz, CDCl₃) δ 6.05 (s, 1H), 4.55 (s, 2H), 2.40 (s, 3H) | [4] |

Synthesis Methodology: A One-Pot Approach

The construction of the 3,5-disubstituted isoxazole ring system can be achieved through various classical methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[7][8] However, for the specific synthesis of 5-chloromethyl substituted isoxazoles, a highly efficient one-pot procedure utilizing readily available aldoximes and 2,3-dichloro-1-propene has been developed.[9][10] This method is advantageous as it uses the dichloropropene as both a reactant and the solvent, streamlining the process.

The logical flow for this synthesis involves the in situ generation of a nitrile oxide from the aldoxime, which then undergoes a cycloaddition reaction with the dichloropropene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for synthesizing 5-chloromethylisoxazoles.[9][10]

Objective: To synthesize this compound from acetaldehyde oxime and 2,3-dichloro-1-propene.

Materials:

-

Acetaldehyde oxime

-

2,3-dichloro-1-propene (excess)

-

Triethylamine (Et₃N)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetaldehyde oxime (1 equiv.) and 2,3-dichloro-1-propene (10 equiv., serving as solvent and reagent).

-

Base Addition: Slowly add triethylamine (2.5 equiv.) to the stirred mixture at room temperature. The addition of the base is crucial as it facilitates the formation of the intermediate nitrile oxide from the oxime.

-

Reaction: Heat the mixture to reflux (approx. 95-100 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, filter the mixture to remove the triethylamine hydrochloride salt formed.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). This washing sequence removes unreacted starting materials and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The excess 2,3-dichloro-1-propene can be recovered at this stage.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound stems from the reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions.[9] This allows for the covalent linkage of the 5-methylisoxazole scaffold to a wide array of molecules bearing nucleophilic functional groups, including phenols, thiols, amines, and carboxylates.

Experimental Protocol: Williamson Ether Synthesis

This protocol details a representative nucleophilic substitution reaction, demonstrating the utility of this compound as an alkylating agent.[9][11]

Objective: To synthesize 3-((4-methoxyphenoxy)methyl)-5-methylisoxazole.

Materials:

-

This compound

-

4-Methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Standard laboratory glassware for reflux

Procedure:

-

Reaction Setup: To a solution of 4-methoxyphenol (1.0 equiv.) in acetone (10 mL per mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 equiv.).

-

Reagent Addition: Add this compound (1.1 equiv.) to the suspension. The choice of K₂CO₃ as the base is critical; it is strong enough to deprotonate the phenol to its active nucleophilic phenoxide form but mild enough to prevent side reactions.

-

Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃ and salts.

-

Concentration: Remove the solvent from the filtrate under reduced pressure.

-

Purification: The resulting residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure ether product.

Applications in Research and Development

The isoxazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[12] The utility of this compound lies in its ability to serve as a key intermediate for synthesizing novel derivatives for biological screening.

-

Drug Discovery: As a versatile building block, it is used to synthesize libraries of compounds for screening against various therapeutic targets.[13][14] The isoxazole core is known to exhibit a range of activities, including anti-inflammatory (e.g., as part of COX-2 inhibitors), antimicrobial, and neurological effects (e.g., as GABA receptor agonists).[1][2] The chloromethyl handle allows for its strategic incorporation into larger, more complex molecules, such as the potent MDM2 inhibitor APG-115 currently in clinical development.[15]

-

Agrochemicals: In the agrochemical industry, this compound serves as a precursor for creating new pesticides and herbicides.[13] The bioisosteric properties of the isoxazole ring can enhance the bioactivity and metabolic stability of crop protection agents.[2] Its derivatives are particularly explored for developing novel insecticides that target the insect nervous system.[2]

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with appropriate precautions.[16][17] It is classified as corrosive and can cause severe skin burns and eye damage.[16]

| Hazard Information | Details | Reference |

| Signal Word | Danger | [16] |

| Pictogram(s) | GHS05 (Corrosion) | [16] |

| Hazard Statement(s) | H314: Causes severe skin burns and eye damage. | [16] |

| Precautionary Statement(s) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | [16] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [16][17] | |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [16] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] | |

| P316: Get emergency medical help immediately. | [16] | |

| P405: Store locked up. | [16] | |

| Incompatible Materials | Strong oxidizing agents, bases, amines, strong reducing agents. | [17] |

| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Protect from moisture. | [17] |

First Aid Measures:

-

Inhalation: Remove victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16][17]

-

Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16][17]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if possible. Seek immediate medical attention.[16][17]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its combination of a biologically relevant isoxazole core and a synthetically versatile chloromethyl handle provides chemists with a reliable and efficient means to construct novel molecules with potential applications in pharmacology and agriculture. Understanding its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the laboratory and advancing the frontiers of chemical science.

References

-

Bao, M., & Larock, R. C. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Journal of Organic Chemistry. [Link]

-

Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]

-

Houghtaling, M. A., & DeMatteo, M. P. (2014). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

Verma, R., & Kumar, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

-

iChemical. (n.d.). This compound, CAS No. 35166-37-1. [Link]

-

Molbase. (n.d.). 3-chloromethyl-5-methylisoxazole, CAS 35166-37-1. [Link]

-

LookChem. (n.d.). Cas 40340-41-8, 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. [Link]

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

ResearchGate. (2002). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(chloroacetamido)-5-methylisoxazole. [Link]

-

Chemical Synthesis Database. (n.d.). 4-(chloromethyl)-3-ethyl-5-methylisoxazole. [Link]

-

ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

-

MySkinRecipes. (n.d.). 5-(Chloromethyl)-3-methylisoxazole. [Link]

-

Reddy, B. V. S., et al. (2021). Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions. Molecules. [Link]

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

-

Semantic Scholar. (2002). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 35166-37-1 this compound AKSci 4345AB [aksci.com]

- 4. This compound, CAS No. 35166-37-1 - iChemical [ichemical.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 35166-37-1 [amp.chemicalbook.com]

- 7. sciforum.net [sciforum.net]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]

- 14. 5-(Chloromethyl)-3-methylisoxazole [myskinrecipes.com]

- 15. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

3-(Chloromethyl)-5-methylisoxazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-methylisoxazole

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a pivotal heterocyclic building block in modern drug discovery and agrochemical development. The isoxazole core is a privileged scaffold in medicinal chemistry, and the title compound, featuring a reactive chloromethyl group, serves as a versatile synthon for introducing the 5-methylisoxazole-3-yl-methyl moiety into target molecules. This document delineates the most prevalent and efficient synthesis strategies, including the classic multi-step approach proceeding through a carboxylic acid intermediate and a contemporary one-pot synthesis from aldoximes. We will explore the underlying chemical principles, provide field-proven experimental protocols, and present comparative data to guide researchers and process chemists in selecting the optimal route for their specific applications.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in numerous FDA-approved drugs, such as the antibiotic Cloxacillin, the anti-inflammatory agent Parecoxib, and the immunomodulator Leflunomide.[1] The isoxazole core is valued for its metabolic stability, its ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions with biological targets.[2][3]

This compound, in particular, is a key intermediate used in the synthesis of a wide range of pharmaceuticals and other bioactive compounds.[4] Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution reactions to connect the isoxazole core to other molecular fragments.[5][6] This guide aims to provide drug development professionals with a robust and practical understanding of its synthesis.

Chapter 1: Retrosynthetic Analysis & Strategic Overview

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The primary disconnection is the C-Cl bond, leading back to the corresponding alcohol, 3-hydroxymethyl-5-methylisoxazole. This alcohol can be derived from the reduction of a carboxylic acid or its ester. The isoxazole ring itself is typically formed via cyclization, suggesting a disconnection to a 1,3-dicarbonyl compound and hydroxylamine. An alternative, more convergent strategy involves forming the ring and the side chain in a single, streamlined process.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: The Classic Pathway via Carboxylic Acid Intermediate

This well-established, multi-step route offers reliability and is built upon fundamental, well-understood chemical transformations. It is often the pathway of choice for its scalability and the commercial availability of the starting materials.

Part A: Synthesis of the Isoxazole Core via Cyclocondensation

The construction of the 5-methylisoxazole ring is classically achieved through the condensation of a β-dicarbonyl compound with hydroxylamine.[7] A common and cost-effective starting material is ethyl acetoacetate. The reaction proceeds by initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

A widely cited method involves the three-component reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and an aldehyde.[8][9][10] For the synthesis of the direct precursor, 5-methylisoxazole-3-carboxylic acid, a derivative of acetoacetic acid is condensed with hydroxylamine hydrochloride.[7]

Part B: Reduction to 3-Hydroxymethyl-5-methylisoxazole

Once the ester (e.g., ethyl 5-methylisoxazole-3-carboxylate) is obtained, it must be reduced to the primary alcohol. This is a standard functional group transformation.

-

Causality: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing esters to primary alcohols but requires strictly anhydrous conditions and careful handling. Alternatively, the carboxylic acid can be esterified first and then reduced, or reduced directly using other reagents, though LiAlH₄ remains a common choice in literature for its efficiency.

Part C: Chlorination of the Hydroxymethyl Group

The final step is the conversion of the primary alcohol, 3-hydroxymethyl-5-methylisoxazole, to the target chloride.

-

Expertise & Experience: Thionyl chloride (SOCl₂) is a preferred reagent for this transformation. Its reaction with the alcohol produces the desired alkyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. The gaseous nature of the byproducts simplifies the workup and purification process, as they can be easily removed from the reaction mixture. An alternative method involves using triphenylphosphine and carbon tetrachloride, which can be effective under milder conditions but requires chromatographic separation from the triphenylphosphine oxide byproduct.[11]

Caption: Workflow for the classic synthesis of this compound.

Chapter 3: One-Pot Synthesis from Aldoximes

Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced step counts. A highly effective one-pot method for synthesizing 3-substituted-5-chloromethylisoxazoles has been developed, which avoids the multi-step sequence of the classic pathway.[12]

This strategy involves the reaction of an aldoxime with 2,3-dichloro-1-propene.[5][12] The reaction proceeds via a [3+2] cycloaddition mechanism. The aldoxime is converted in situ to a nitrile oxide, which then acts as the 1,3-dipole. 2,3-dichloro-1-propene serves as the dipolarophile. The subsequent cyclization and rearrangement directly yield the 5-chloromethylisoxazole product.

-

Trustworthiness: This method is self-validating as it offers a direct route to the target structure with good yields reported for both aromatic and aliphatic aldehydes.[12] The use of 2,3-dichloro-1-propene as both a reagent and a solvent simplifies the reaction setup, and excess reagent can be recovered post-reaction, which is advantageous for process efficiency.

Caption: Mechanism of the one-pot synthesis from an aldoxime.

Chapter 4: Comparative Analysis of Synthesis Routes

The choice between the classic and one-pot methodologies depends on factors such as scale, available starting materials, and desired purity profile.

| Parameter | Classic Pathway (via Carboxylic Acid) | One-Pot Pathway (from Aldoxime) |

| Starting Materials | Ethyl acetoacetate, hydroxylamine | Aldoximes, 2,3-dichloro-1-propene |

| Number of Steps | 3-4 steps | 1 pot |

| Overall Yield | Moderate (cumulative loss over steps) | Good to Excellent[12] |

| Process Simplicity | Lower (multiple isolations/purifications) | Higher (streamlined process) |

| Scalability | Well-established and scalable | Scalable, reagent recovery is a plus |

| Key Advantage | Reliable, uses basic commodity chemicals | Highly efficient, shorter synthesis time |

| Key Disadvantage | Labor-intensive, potential for lower overall yield | Requires specific aldoxime precursors |

Chapter 5: Experimental Protocols

The following protocols are representative examples derived from the literature and should be adapted and optimized based on laboratory-specific conditions.

Protocol 5.1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This procedure is a foundational step for the classic pathway, adapted from established methods for isoxazole synthesis.[13][14]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (1.5 eq).

-

Heating: Heat the mixture to 120-140 °C for 2-3 hours to form the intermediate ethyl ethoxymethyleneacetoacetate.

-

Cyclization: Cool the mixture to 0-5 °C. In a separate flask, prepare a solution of hydroxylamine sulfate (0.6 eq) and sodium acetate (1.2 eq) in water.

-

Addition: Slowly add the crude ethyl ethoxymethyleneacetoacetate to the hydroxylamine solution, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

-

Purification: Purify by vacuum distillation or column chromatography.

Protocol 5.2: Chlorination of 3-Hydroxymethyl-5-methylisoxazole

This protocol describes the final chlorination step, adapted from analogous transformations.[11]

-

Reaction Setup: To a solution of 3-hydroxymethyl-5-methylisoxazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) in a flask under a nitrogen atmosphere, cool the solution to 0 °C.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel, ensuring the temperature does not exceed 10 °C. A small amount of a base like pyridine can be used as a catalyst.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The product can be purified by vacuum distillation or silica gel chromatography if necessary.

Chapter 6: Safety and Handling

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chlorinated Product: this compound is an alkylating agent and should be handled with care. It is likely to be a lachrymator and skin irritant. Avoid inhalation and skin contact.

-

Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a water-reactive flammable solid. It must be handled under an inert atmosphere (nitrogen or argon).

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The classic route, proceeding via a carboxylic acid intermediate, is robust and relies on fundamental organic reactions, making it suitable for large-scale production where starting materials are a key cost driver. In contrast, the one-pot synthesis from aldoximes represents a more elegant and efficient approach, aligning with the principles of green chemistry by reducing waste and synthesis time. The selection of a specific pathway will ultimately be guided by the project's specific constraints, including scale, timeline, cost, and available expertise. This guide provides the foundational knowledge for researchers and scientists to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

-

Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7, 5203-5205. Available at: [Link]

-

Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization | Organic Letters. Available at: [Link]

-

FAQ. (n.d.). What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?. Available at: [Link]

-

Bio-Byword Scientific Publishing. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]

-

Request PDF. (n.d.). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Available at: [Link]

-

ResearchGate. (n.d.). (A) Synthesis of 112; (B) cyclization mechanism of isoxazole. Available at: [Link]

-

Kondrashov, E. V., & Shatokhina, N. S. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(4). Available at: [Link]

-

Wujec, M., & Paneth, A. (2022). 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Available at: [Link]

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

-

Chen, Z., Yan, W., & Su, W. (2008). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, (4), 308-309. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available at: [Link]

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

Chemical Synthesis Database. (n.d.). 4-(chloromethyl)-3-ethyl-5-methylisoxazole. Available at: [Link]

-

LookChem. (n.d.). Cas 40340-41-8, 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. Available at: [Link]

-

Chem-Impex. (n.d.). 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(chloroacetamido)-5-methylisoxazole. Available at: [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Available at: [Link]

-

Nature. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 3-Chloromethyl-5-phenylisoxazole. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Available at: [Link]

-

Semantic Scholar. (2002). SYNTHESIS OF 3-METHYLISOXAZOLE- 5-CARBOXAMIDES AND 5-[(1H-PYRAZOL-1-YL)CARBONYL]. Available at: [Link]

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

ResearchGate. (n.d.). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available at: [Link]

- Google Patents. (n.d.). Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.

- Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

LookChem. (n.d.). 3-(4-chlorophenyl)-5-hydroxy-4,5-dihydroisoxazole. Available at: [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 8. isca.me [isca.me]

- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

A Technical Guide to 3-(Chloromethyl)-5-methylisoxazole: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 3-(Chloromethyl)-5-methylisoxazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The isoxazole ring is a privileged scaffold in drug discovery, and the reactive chloromethyl group at the 3-position makes this compound a versatile intermediate for synthesizing a wide array of more complex molecules. This guide details the compound's fundamental physicochemical properties, provides a validated synthetic protocol, explores its chemical reactivity, outlines its key applications, and establishes rigorous safety and handling procedures.

Core Compound Identification and Properties

This compound is a functionalized five-membered heterocycle. Its utility is derived from the stable isoxazole core, which can act as a bioisostere for other functional groups, and the highly reactive chloromethyl substituent, which serves as a potent electrophilic handle for further molecular elaboration.

Physicochemical Data

The essential properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 35166-37-1 | [1][3][4] |

| Molecular Formula | C₅H₆ClNO | [1][2][3] |

| Molecular Weight | 131.56 g/mol | [1][2][3][4] |

| Appearance | Brown liquid | [1] |

| Boiling Point | 93 °C | [1][2][5] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |

Anticipated Spectroscopic Profile

While specific spectra should be acquired for each batch, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct singlets: one for the methyl group (-CH₃) protons, one for the chloromethyl group (-CH₂Cl) protons, and one for the proton on the isoxazole ring. The relative integration of these peaks should be 3:2:1.

-

¹³C NMR: The carbon NMR spectrum should reveal five distinct signals corresponding to the five carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one chlorine atom, with molecular ion peaks (M⁺) at m/z values corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Synthesis and Mechanistic Insight

The synthesis of this compound is most effectively achieved through the chlorination of its corresponding alcohol precursor, (5-methylisoxazol-3-yl)methanol. This transformation is a standard and reliable method for converting a primary alcohol to an alkyl chloride.

Recommended Synthetic Protocol: Chlorination of (5-methylisoxazol-3-yl)methanol

This protocol describes a common and efficient method for preparing the title compound. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is deliberate; it reacts with the alcohol to form the desired alkyl chloride, with the byproducts being gases (SO₂ and HCl), which simplifies the purification process.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add (5-methylisoxazol-3-yl)methanol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane or chloroform.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the initial exotherm of the reaction.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintaining a slow addition rate prevents a dangerous temperature spike.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding the mixture to ice-cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified further by vacuum distillation to yield this compound as a brown liquid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps of the synthetic process.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its C-Cl bond. The chloromethyl group acts as an excellent electrophile, readily participating in nucleophilic substitution reactions, typically via an Sₙ2 mechanism. This allows for the covalent attachment of the 5-methylisoxazole moiety to a wide range of molecular scaffolds.

The general reaction scheme is the displacement of the chloride anion (a good leaving group) by a nucleophile (Nu⁻).

Caption: General nucleophilic substitution reactivity of this compound.

This reactivity makes it an essential precursor in various fields:

-

Pharmaceutical Development: It is a key intermediate for synthesizing molecules targeting the central nervous system and for creating novel anti-inflammatory and anticancer agents.[6][7] The isoxazole ring itself can improve the metabolic stability of the final drug compound.[7]

-

Agrochemical Synthesis: The compound serves as a starting material for new pesticides and other crop protection agents.[8]

-

Organic Synthesis: It is broadly used as a building block to introduce the 5-methylisoxazole group into larger, more complex organic structures.[8]

Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with appropriate caution. It is classified as a hazardous chemical.

Hazard Identification

| Hazard Statement | Description | GHS Classification | Source(s) |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | Skin Corrosion/Irritation | [9][10] |

| H319 | Causes serious eye irritation. | Serious Eye Damage/Irritation | [9] |

| H317 | May cause an allergic skin reaction. | Skin Sensitization | [1] |

| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity | [9] |

| - | Combustible liquid. | Flammable Liquids | [9] |

Note: Hazard classifications can vary slightly between suppliers. The most conservative approach should always be taken.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9] Avoid all skin contact.

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[9]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C.[1] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture, heat, sparks, and open flames.[1][9] Incompatible materials include strong oxidizing agents, bases, and amines.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Do not allow it to enter drains or watercourses.

Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable building block for the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in a research and development setting.

References

-

ChemUniverse. This compound [Q04292]. Available at: [Link]

-

iChemical. This compound, CAS No. 35166-37-1. Available at: [Link]

-

Sunway Pharm Ltd. This compound - CAS:35166-37-1. Available at: [Link]

-

LookChem. Cas 40340-41-8, 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

Sources

- 1. This compound | 35166-37-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound, CAS No. 35166-37-1 - iChemical [ichemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound [myskinrecipes.com]

- 8. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group on an Isoxazole Ring

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold and the Chloromethyl Functional Handle

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have cemented its role in a multitude of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[2] The value of this core structure is significantly amplified when it is functionalized with reactive groups that permit further molecular elaboration.

Among the most versatile of these functional handles is the chloromethyl group (-CH₂Cl). Its incorporation onto the isoxazole ring transforms the otherwise stable heterocycle into a potent electrophilic building block, opening a gateway to a vast chemical space through a variety of substitution reactions.[3][4] This guide provides a detailed exploration of the reactivity of the chloromethyl group on the isoxazole ring, delving into the underlying reaction mechanisms, influential factors, and practical synthetic applications that are critical for professionals in drug discovery and organic synthesis.

Electronic Landscape and Inherent Reactivity

The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the isoxazole ring to which it is attached. The isoxazole ring is an electron-deficient aromatic system due to the electronegativity of its constituent oxygen and nitrogen atoms. This electron-withdrawing character is transmitted to the exocyclic chloromethyl group, creating a significant partial positive charge (δ+) on the methylene carbon.

This polarization enhances the electrophilicity of the carbon atom, making it highly susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, facilitates this process. The overall reactivity profile positions chloromethyl isoxazoles as excellent substrates for nucleophilic substitution reactions, analogous to but electronically distinct from benzylic halides. The specific position of the chloromethyl group (C3, C4, or C5) further modulates this reactivity based on the distinct electronic environment at each carbon of the heterocycle.

Mechanisms of Nucleophilic Substitution: A Dichotomy of Pathways

The substitution of the chlorine atom on the methyl group primarily proceeds via two fundamental mechanisms: the SN2 (Substitution, Nucleophilic, Bimolecular) and SN1 (Substitution, Nucleophilic, Unimolecular) pathways. The prevailing mechanism is dictated by a confluence of factors including the substrate, the nucleophile, the solvent, and the reaction temperature.

The Concerted SN2 Pathway

For a primary alkyl halide like a chloromethyl isoxazole, the SN2 mechanism is the most common and sterically favored pathway.[5][6] This reaction occurs in a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chlorine).[7][8][9] This backside attack leads to a transient, high-energy pentacoordinate transition state before the C-Cl bond cleaves and the new C-Nu bond forms.

Caption: Generalized SN2 mechanism for chloromethyl isoxazole.

The Stepwise SN1 Pathway

While less common for primary substrates, the SN1 mechanism can occur under specific conditions that favor the formation of a carbocation intermediate.[5] This pathway involves two distinct steps: a slow, rate-determining heterolytic cleavage of the C-Cl bond to form an isoxazolyl-methyl carbocation, followed by a rapid attack on this planar carbocation by the nucleophile.[7][8] The stability of the carbocation is a critical factor; while resonance with the isoxazole ring can offer some stabilization, the ring's overall electron-withdrawing nature can also be a destabilizing influence. The use of polar protic solvents, which can solvate both the carbocation and the leaving group, or the presence of a Lewis acid catalyst can promote the SN1 pathway.

Caption: Generalized SN1 mechanism for chloromethyl isoxazole.

Comparative Analysis of Influential Factors

The choice between the SN1 and SN2 pathways is not arbitrary. It is a direct consequence of the reaction conditions, which can be deliberately manipulated to favor one outcome over the other.

| Factor | Favors SN2 Pathway | Favors SN1 Pathway | Rationale |

| Substrate | Primary (Chloromethyl) | Tertiary > Secondary | The primary nature of the chloromethyl group minimizes steric hindrance for backside attack, favoring SN2.[5][6] |

| Nucleophile | Strong, high concentration (e.g., RS⁻, CN⁻, N₃⁻) | Weak, low concentration (e.g., H₂O, ROH) | SN2 rate is dependent on the nucleophile's concentration and strength; SN1 rate is not.[5] |

| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Polar Protic (e.g., H₂O, EtOH, Acetic Acid) | Aprotic solvents do not solvate the nucleophile strongly, increasing its reactivity. Protic solvents stabilize the carbocation and leaving group through hydrogen bonding.[5] |

| Leaving Group | Good (Cl⁻, Br⁻, I⁻, OTs⁻) | Excellent | A better leaving group accelerates both SN1 and SN2 reactions. |

Synthetic Utility: A Survey of Nucleophilic Partners

The true value of chloromethyl isoxazoles lies in their versatility as synthetic intermediates. They react readily with a broad spectrum of nucleophiles, enabling the construction of diverse and complex molecular architectures.

| Nucleophile Class | Example Nucleophile | Product Type | Typical Conditions |

| Oxygen | Phenols, Alcohols | Ethers | Base (K₂CO₃, NaH), Polar Aprotic Solvent (DMF)[10] |

| Carboxylates | Esters | Base, Aprotic Solvent | |

| Nitrogen | Primary/Secondary Amines | Substituted Amines | Base, Aprotic Solvent[11] |

| Sodium Azide (NaN₃) | Azides | Aprotic Solvent (DMF, DMSO) | |

| Sulfur | Thiols, Thiolates | Thioethers | Base (K₂CO₃, Et₃N), Aprotic Solvent[4][10] |

| Carbon | Sodium Cyanide (NaCN) | Nitriles | Aprotic Solvent (DMSO)[12] |

| Enolates | C-Alkylated Products | Strong Base (LDA, NaH), Anhydrous Conditions | |

| Organometallics | Alkylated Isoxazoles | (e.g., Grignard, Organocuprates) |

Field-Proven Experimental Protocols

To translate theory into practice, this section provides detailed, self-validating methodologies for key transformations involving chloromethyl isoxazoles. The causality behind each procedural step is explained to provide a deeper understanding.

Protocol 1: Williamson Ether Synthesis with 3-(Chloromethyl)-5-phenylisoxazole

This protocol details a classic SN2 reaction to form an aryloxymethyl isoxazole, a common structural motif in medicinal chemistry.[10]

Objective: To synthesize 3-((4-methylphenoxy)methyl)-5-phenylisoxazole.

Workflow Diagram:

Caption: Workflow for Williamson Ether Synthesis.

Methodology:

-

Reagents & Setup:

-

3-(Chloromethyl)-5-phenylisoxazole (1.0 eq)

-

p-Cresol (4-methylphenol) (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

-

Procedure:

-

To the flask, add 3-(chloromethyl)-5-phenylisoxazole, p-cresol, and anhydrous K₂CO₃.

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the chloromethyl isoxazole.

-

Commence stirring and heat the mixture to 80°C using an oil bath.

-

Maintain the temperature and stirring for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, allow the reaction to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove residual DMF and salts.

-

Dry the crude product under vacuum.

-

-

Purification & Validation:

-

Recrystallize the crude solid from hot ethanol to yield the pure 3-((4-methylphenoxy)methyl)-5-phenylisoxazole.

-

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the -CH₂Cl signal and the appearance of new aromatic and -O-CH₂- signals in the NMR spectrum validate the success of the substitution.

-

Causality Behind Choices:

-

K₂CO₃: A moderately strong, non-nucleophilic base is used to deprotonate the weakly acidic phenol, forming the phenoxide nucleophile in situ without hydrolyzing the substrate.

-

DMF: A polar aprotic solvent is chosen because it effectively solvates the potassium cation but not the phenoxide anion, leaving the nucleophile "bare" and highly reactive, thus accelerating the SN2 reaction.

-

Temperature (80°C): Provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting decomposition or unwanted side reactions.

Protocol 2: Preparation of 4-(Chloromethyl)-3,5-dimethylisoxazole

This protocol describes the synthesis of a key chloromethyl isoxazole starting material via electrophilic chloromethylation.[13]

Objective: To synthesize 4-(chloromethyl)-3,5-dimethylisoxazole from 3,5-dimethylisoxazole.

Methodology:

-

Reagents & Setup:

-

3,5-Dimethylisoxazole (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂) (catalytic amount)

-

Equip a three-neck round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

-

-

Procedure:

-

Charge the flask with 3,5-dimethylisoxazole, paraformaldehyde, and a catalytic amount of zinc chloride.

-

Cool the flask in an ice bath and begin to bubble hydrogen chloride gas through the stirred mixture. Caution: This step must be performed in a well-ventilated fume hood.

-

After saturation with HCl, remove the ice bath and heat the mixture to reflux (typically around 60-70°C) for 3-5 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated sodium carbonate solution.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification & Validation:

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to obtain 4-(chloromethyl)-3,5-dimethylisoxazole as a colorless to light yellow liquid.[14][15]

-

Self-Validation: Confirm the structure using NMR spectroscopy. The presence of a singlet around 4.5 ppm corresponding to the -CH₂Cl protons is a key diagnostic signal.

-

Causality Behind Choices:

-

Paraformaldehyde/HCl/ZnCl₂: This combination generates the electrophilic chloromethylating species in situ. ZnCl₂ acts as a Lewis acid to activate the formaldehyde for the electrophilic aromatic substitution reaction onto the electron-rich 4-position of the 3,5-dimethylisoxazole ring.

Conclusion

The chloromethyl group on an isoxazole ring is a powerful and versatile functional handle that serves as a cornerstone for synthetic and medicinal chemistry. Its reactivity is predominantly governed by the SN2 mechanism, driven by the inherent electrophilicity of the methylene carbon atom. By carefully selecting nucleophiles, solvents, and reaction conditions, chemists can predictably and efficiently forge new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This controlled reactivity allows for the systematic exploration of chemical space, making chloromethyl isoxazoles indispensable building blocks in the rational design and development of novel therapeutics and functional organic materials.

References

- Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene.ChemistrySelect.

- Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.Russian Journal of Organic Chemistry.

- Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.

- 5-(chloromethyl)-1,3-oxazole;dichloromethane.Smolecule.

- 4-Chloromethyl-3,5-dimethylisoxazole 98 19788-37-5.Sigma-Aldrich.

- 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE CAS 19788-37-5.ChemicalBook.

- 5-(Chloromethyl)isoxazole.Smolecule.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE | 19788-37-5.ChemicalBook.

- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.Online Chemistry Tutor.

- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.Enamine.

- Comparing The SN1 vs Sn2 Reactions.Master Organic Chemistry.

- Nucleophilic Substitution (SN1, SN2).Organic Chemistry Portal.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Publishing.

- Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles.

- The Role of Isoxazole Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction.Journal of the Turkish Chemical Society, Section A: Chemistry.

- The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms.Dalal Institute.

- Halogenoalkanes: SN1 & SN2 Mechanisms.Save My Exams.

- Reactivity of Electrophilic Chlorine Atoms Due to σ-holes. A Mechanistic Assessment of the Chemical Reduction of the Trichloromethyl Group by Sulfur Nucleophiles.

- Umpolung Approach to Aldol Products via Isoxazoline N-Oxides as Intermedi

- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway.

- Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles.RSC Publishing.

- Reactivity umpolung (reversal) of ligands in transition metal complexes.RSC Publishing.

- Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.Journal of Medicinal Chemistry.

- How is isoxazole substituted

- Exploiting the umpolung reactivity of diazo groups: direct access to triazolyl-azaarenes

Sources

- 1. nbinno.com [nbinno.com]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 4. Buy 5-(Chloromethyl)isoxazole | 57777-33-0 [smolecule.com]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. savemyexams.com [savemyexams.com]

- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]

- 14. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE CAS#: 19788-37-5 [chemicalbook.com]

- 15. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE | 19788-37-5 [chemicalbook.com]

Biological activity of 5-methylisoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Methylisoxazole Derivatives

Foreword

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a "privileged structure" in drug discovery. Within this class, derivatives of 5-methylisoxazole are particularly prominent, forming the core of numerous clinically significant therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, intended for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to dissect the underlying mechanisms, present key structure-activity relationships, and provide validated experimental protocols to empower further research and development in this fertile chemical space.

The 5-Methylisoxazole Core: A Versatile Pharmacophore

The 5-methylisoxazole moiety is a bioisosteric replacement for other functional groups, offering improved physicochemical properties such as solubility and metabolic stability.[1][2] Its presence is noted in a range of FDA-approved drugs, underscoring its therapeutic relevance. Notable examples include the anti-inflammatory drug Leflunomide , the COX-2 inhibitor Valdecoxib , and the antibiotic Sulfamethoxazole .[2][3][4] This structural motif serves as a versatile foundation upon which a vast array of biological activities can be engineered, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral domains.[5][6]

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade and Beyond

A significant number of 5-methylisoxazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Targeting COX and 5-LOX

Inflammation is a complex biological response often mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. Many isoxazole derivatives have been developed as potent inhibitors of these pathways.[7] For instance, certain synthesized isoxazole compounds demonstrated remarkable potency in inhibiting both COX-2 and 5-LOX, with IC50 values in the sub-micromolar range.[7]

A prime example is 5-methylisoxazole-3-carboxylic acid (Isox), the active metabolite of the TNF-α modulator UTL-5g.[8] In vivo studies using the carrageenan-induced paw edema model in rats showed that Isox has an anti-inflammatory effect comparable to the established drug leflunomide.[8] This activity is believed to be at least partially responsible for its protective effects against doxorubicin-induced cardiac injury.[8]

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the central role of COX and 5-LOX enzymes in the synthesis of pro-inflammatory mediators, highlighting the points of therapeutic intervention for isoxazole-based inhibitors.

Quantitative Data: Anti-inflammatory Potency

The following table summarizes the activity of representative 5-methylisoxazole derivatives.

| Compound ID | Assay Type | Target | Activity Metric | Result | Reference |

| Compound 13 | Proteinase Inhibitory | Trypsin | % Inhibition | 89.3% | [5] |

| Isox | Carrageenan Paw Edema | In vivo | % Inhibition (3 hr) | 48.7% | [8] |

| Leflunomide | Carrageenan Paw Edema | In vivo | % Inhibition (3 hr) | 51.3% | [8] |

| Compound R3 | In vitro Enzyme Assay | 5-LOX | IC50 | 0.46 µM | [7] |

| Compound R3 | In vitro Enzyme Assay | COX-2 | IC50 | 0.84 µM | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo protocol is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

-

Wistar or Sprague-Dawley rats (150-200g)

-

Test compound (e.g., Isox) and vehicle (e.g., 0.5% CMC)

-

Positive control: Leflunomide (10 mg/kg) or Indomethacin

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

Procedure:

-

Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide rats into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound group(s).

-

Fasting: Fast animals overnight before the experiment but allow free access to water.

-

Baseline Measurement: Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 3, and 5 hours post-carrageenan injection.

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal: Edema (%) = [(Vₜ - V₀) / V₀] * 100.

-

Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.

-

-

Statistical Analysis: Analyze data using an appropriate statistical test, such as one-way ANOVA followed by Dunnett's test, to determine significance (P < 0.05).

Causality and Validation: The injection of carrageenan induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators. The use of a vehicle control group is essential to establish the baseline inflammatory response, while a positive control (a known NSAID) validates the assay's sensitivity and provides a benchmark for the test compound's potency.

Anticancer Activity: Inducing Cell Death and Halting Proliferation